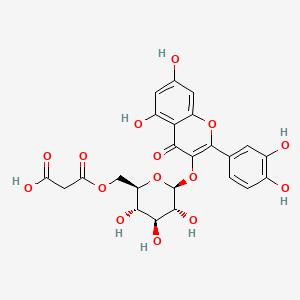
Petrocortyne A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Petrocortyne A is a natural product found in Petrosia with data available.
Applications De Recherche Scientifique
In Vitro Anti-Inflammatory and Pro-Aggregative Effects
Petrocortyne A, derived from marine sponges (Petrosia sp.), exhibits notable in vitro anti-inflammatory and pro-aggregative effects. Notably, it effectively inhibits the production of tumor necrosis factor-α (TNF-α) and nitric oxide (NO) in various cellular inflammatory conditions. Additionally, while it doesn't block activation of adhesion molecules, it significantly suppresses cell-cell adhesion induced by phorbol 12-myristate 13-acetate (PMA). Interestingly, prolonged exposure to this compound induces homotypic aggregation in U937 cells, hinting at its potential to influence cellular inflammatory processes and immune cell migration to inflamed tissues (Hong et al., 2003).
Structural Analysis and Synthesis
Research into this compound's structure led to the synthesis of its four stereoisomers. Using a combination of mixture synthesis routes and analytical techniques like Mosher and 2-naphthylmethoxyacetic acid (NMA) ester methods, the (3S,14S) configuration was confirmed for this compound and several of its analogs. This structured approach in synthesis and analysis ensures a comprehensive understanding of this compound's stereochemistry, contributing significantly to the field of natural product chemistry and facilitating potential applications in various domains (Sui, Yeh, & Curran, 2010).
Propriétés
Numéro CAS |
201990-21-8 |
|---|---|
Formule moléculaire |
C46H70O2 |
Poids moléculaire |
655 g/mol |
Nom IUPAC |
(3R,4E,14R,21Z,27Z,43Z)-hexatetraconta-4,21,27,43-tetraen-1,12,15,45-tetrayne-3,14-diol |
InChI |
InChI=1S/C46H70O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-34-37-40-43-46(48)44-41-38-35-32-31-33-36-39-42-45(47)4-2/h1-2,5-6,21-22,27-28,39,42,45-48H,7-20,23-26,29-38H2/b6-5-,22-21-,28-27-,42-39+/t45-,46-/m0/s1 |
Clé InChI |
JHDVAFXLNSEWLY-QGJIOMKESA-N |
SMILES isomérique |
C#C/C=C\CCCCCCCCCCCCCC/C=C\CCCC/C=C\CCCCC#C[C@@H](C#CCCCCCC/C=C/[C@H](C#C)O)O |
SMILES |
C#CC=CCCCCCCCCCCCCCCC=CCCCCC=CCCCCC#CC(C#CCCCCCCC=CC(C#C)O)O |
SMILES canonique |
C#CC=CCCCCCCCCCCCCCCC=CCCCCC=CCCCCC#CC(C#CCCCCCCC=CC(C#C)O)O |
Synonymes |
petrocortyne A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




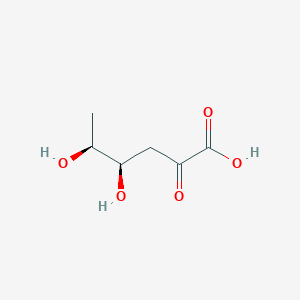
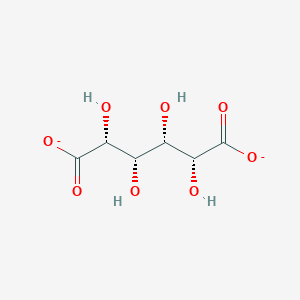
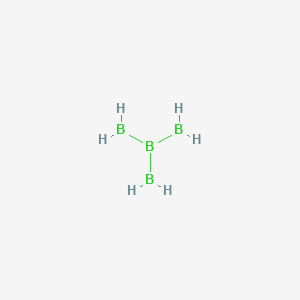

![dichloromanganese;(4R,9R,14R,19R)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene](/img/structure/B1230995.png)


![7-chloro-3-[2-(1-cyclohexenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B1231000.png)

![7a-methyl-1a-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]-2,7-dihydronaphtho[2,3-b]oxirene-2,7-diol](/img/structure/B1231003.png)
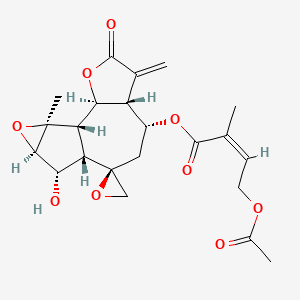
![methyl (1S,12S,14R,15E)-15-ethylidene-13-formyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B1231006.png)
